7-Oxabicyclo[4.1.0]heptane, 2-methyl-
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Overview
Description
7-Oxabicyclo[4.1.0]heptane, 2-methyl-: is a bicyclic ether compound with the molecular formula C7H12O It is characterized by a seven-membered ring structure containing an oxygen atom, making it a member of the oxabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves the Diels-Alder reaction between a furan and an olefinic or acetylenic dienophile. This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Epoxidation of Cyclohexene: Another method involves the epoxidation of cyclohexene using peracids or other oxidizing agents. This reaction introduces an oxygen atom into the cyclohexene ring, forming the oxabicyclo structure.
Industrial Production Methods: Industrial production of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- often utilizes the Diels-Alder reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxabicyclo structure into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as epoxides and ketones.
Reduction: Saturated compounds with reduced ring strain.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms .
Medicine: Its derivatives are explored for their biological activity and potential therapeutic effects .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used in the production of polymers and other materials. Its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing catalytic transformations that lead to the formation of different products . The pathways involved in these reactions depend on the specific enzymes and conditions used.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the oxabicyclo family, known for its use in organic synthesis and polymer production.
Cyclohexene oxide: A simpler epoxide with similar reactivity but a different ring structure.
Limonene diepoxide: A related compound with two epoxide groups, used in various chemical applications.
Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is unique due to its specific ring structure and the presence of a methyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
5410-22-0 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12O/c1-5-3-2-4-6-7(5)8-6/h5-7H,2-4H2,1H3 |
InChI Key |
NRFMZKXHPJBQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1O2 |
Origin of Product |
United States |
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